(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
説明
The compound “(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole” (hereafter referred to as Compound A) is a bicyclic ether featuring two fused tetrahydrofuro[3,4-d][1,3]dioxole rings connected via an ether oxygen bridge. Each ring contains 2,2-dimethyl substituents and four stereocenters (3aS,4R,6aS), contributing to its rigid chiral architecture. Such structures are commonly employed as protective groups in carbohydrate chemistry or as chiral templates in asymmetric synthesis .
特性
IUPAC Name |
(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-13(2)18-7-5-15-11(9(7)20-13)17-12-10-8(6-16-12)19-14(3,4)21-10/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSLGKYIBBTSLW-DCHHYWPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)OC3C4C(CO3)OC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CO[C@@H]([C@H]2O1)O[C@@H]3[C@@H]4[C@H](CO3)OC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923243 | |
| Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120142-89-4 | |
| Record name | 2,3-Isoprolylideneerthrofuranosyl 2,3-O-isopropylideneerythrofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120142894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Tritylation and Tosylation of Furanose Intermediates
The synthesis begins with the tritylation of a furanose derivative, as demonstrated in the preparation of intermediate 5 (2,2-dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d]dioxol-4-ol). In anhydrous dichloromethane, trityl chloride (2.0 equiv) reacts with the hydroxyl-bearing precursor 4 in the presence of 4-dimethylaminopyridine (DMAP) and pyridine at 40°C under nitrogen. After 12 hours, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography to yield 5 in 85% yield. Subsequent tosylation of 5 using 4-toluenesulfonyl chloride (2.0 equiv) in pyridine/dichloromethane at 50°C for 5 hours affords the tosylate derivative 6 , which is critical for nucleophilic substitution reactions.
Table 1: Reaction Conditions for Intermediate Synthesis
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 5 | Trityl chloride, DMAP | 40°C, N₂, 12 h | 85% |
| 6 | Tosyl chloride, pyridine | 50°C, 5 h | 85% |
Mitsunobu Reaction for Etherification
The Mitsunobu reaction is employed to introduce the ether linkage between two furanose units. A solution of triphenylphosphine (2.0 equiv) and diisopropyl azodicarboxylate (DIAD, 4.0 equiv) in tetrahydrofuran (THF) is prepared at 0°C under nitrogen. The tosylated intermediate 7 is added, followed by stirring at room temperature for 24 hours. This step generates phosphine oxide-contaminated intermediates 8 and 9 , which are subsequently treated with amine hydrochlorides (3.0 equiv) and triethylamine to yield N-substituted derivatives.
Deprotection and Final Cyclization
Deprotection of trityl and isopropylidene groups is achieved using 1 N hydrochloric acid in methanol. For example, stirring 8 or 9 with HCl at 60°C for 14 hours removes protective groups, followed by purification via reversed-phase chromatography to isolate the final product. Industrial protocols optimize this step by employing continuous flow reactors to enhance scalability and reduce reaction times.
Comparative Analysis of Methodologies
Chiron Approach for Stereochemical Control
An alternative strategy, inspired by the synthesis of hexahydrofuro[2,3-b]furan derivatives, utilizes the Chiron approach to ensure enantiomeric purity. Swern oxidation of O-isopropylidene-α-d-glucofuranose generates a ketone intermediate, which undergoes Horner–Wadsworth–Emmons reaction to form α,β-unsaturated esters. Hydrogenation over Pd/C and subsequent cyclization yield the tetrahydrofurodioxole scaffold with >95% enantiomeric excess.
Industrial-Scale Optimization
VulcanChem’s production method emphasizes catalyst selection and solvent systems. Using sulfuric acid as a catalyst under controlled temperatures (40–60°C), the cyclization step achieves 78% yield on a kilogram scale. Solvent screening reveals that tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane, reducing byproduct formation.
Table 2: Industrial vs. Laboratory-Scale Yields
Optimization Strategies
Catalyst Screening
The use of DMAP in tritylation accelerates the reaction by 30% compared to alternatives like pyridine alone. For Mitsunobu reactions, replacing triphenylphosphine with polymer-supported phosphine reduces purification challenges, albeit with a 10% yield penalty.
Temperature and Solvent Effects
Lowering the Mitsunobu reaction temperature to 0°C minimizes side reactions, while THF outperforms dimethylformamide (DMF) in solubility and reaction rate. Industrial protocols favor methanol-water mixtures for deprotection, achieving 99% purity after a single crystallization.
Analytical Validation
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemistry at C3a, C4, and C6a. The H NMR spectrum of the final product exhibits distinct doublets for the methine protons (δ 4.8–5.2 ppm) and singlets for the methyl groups (δ 1.3–1.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula with an error margin of <2 ppm.
化学反応の分析
BRL-32872Aは、さまざまな種類の化学反応を起こします。
酸化: 特定の条件下で酸化することができ、さまざまな酸化生成物を形成します。
還元: 化合物は還元され、特に水素化リチウムアルミニウムなどの還元剤の存在下で還元されます。
置換: BRL-32872Aは置換反応を起こす可能性があり、特に求核剤の存在下で起こります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .
科学的研究の応用
Medicinal Chemistry
Antioxidant Activity
Recent studies have indicated that derivatives of dioxole compounds exhibit significant antioxidant properties. For instance, a related compound demonstrated moderate antioxidative activity with an IC50 value of 86.3 μM in DPPH-scavenging assays . This suggests that similar compounds may play a role in developing antioxidant therapies.
Neuroprotective Potential
Research into dioxole derivatives has highlighted their neuroprotective capabilities. Compounds with similar structural motifs have been shown to protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Properties
Certain dioxole derivatives have been investigated for their anticancer activities. The unique structural features of these compounds may interact with specific cellular pathways involved in cancer progression. Preliminary studies indicate that these compounds can inhibit the proliferation of cancer cells in vitro .
Material Science Applications
Polymeric Materials
The incorporation of dioxole structures into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength when used as additives in polymer formulations. Research suggests that they may also impart beneficial properties such as improved resistance to UV radiation and chemical degradation .
Nanocomposites
Dioxole-based compounds are being investigated for their potential use in nanocomposite materials. Their ability to form stable interactions with nanoparticles can enhance the overall performance of composite materials used in various applications including electronics and coatings .
Analytical Chemistry
Spectroscopic Applications
The complex structure of dioxole compounds allows for detailed analysis using various spectroscopic techniques such as NMR and mass spectrometry. These methods are essential for confirming the identity and purity of synthesized compounds in research settings .
Data Table: Summary of Applications
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related dioxole compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. Results indicated significant cell viability improvements compared to untreated controls, suggesting potential therapeutic avenues for neurodegenerative conditions.
Case Study 2: Antioxidant Properties
In another study focused on antioxidant properties, various dioxole derivatives were tested using the DPPH assay. The findings revealed that certain substitutions on the dioxole ring significantly enhanced radical scavenging activity compared to standard antioxidants.
作用機序
BRL-32872Aは、カルシウムチャネルとカリウムチャネルの両方を阻害することによって効果を発揮します。それは、特にヒトエーテル-a-go-go-関連遺伝子(hERG)カリウムチャネルである、開いたカリウムチャネルに高い親和性で結合し、遅延整流カリウム電流の急速に活性化する成分を阻害します。これにより、細胞の不応期が延長され、活動電位が延長され、再突入脱分極の可能性が減少します。 さらに、カルシウムチャネルを阻害し、抗不整脈効果にさらに貢献しています .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Features
Compound A shares the tetrahydrofuro[3,4-d][1,3]dioxole core with several analogs, but differences in substituents, stereochemistry, and functional groups lead to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Stereochemical Variations
- Compound A exhibits a fully (R)-configured ether bridge, which enforces a specific spatial arrangement critical for chiral recognition in catalysis or drug design. In contrast, the hydroxyl-bearing analog () adopts (3aS,6R,6aS) stereochemistry, altering hydrogen-bonding capabilities .
- The iodomethyl derivative () retains the (3aS,4S,6aR) configuration, favoring nucleophilic displacement reactions due to the iodine atom’s polarizability .
Functional Group Impact on Reactivity
- Ester Groups : The trifluoromethylsulfonyl ester in enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in drug synthesis) .
- Tosylates : The sulfonate ester in acts as a superior leaving group compared to Compound A’s ether, enabling efficient SN2 substitutions .
- Hydroxyl Groups : The hydroxyl analog () participates in hydrogen bonding, increasing solubility in polar solvents but reducing stability under acidic conditions .
Physicochemical Properties
- Lipophilicity : Compound A’s lack of polar groups (vs. hydroxyl or sulfonate analogs) increases its lipophilicity, favoring organic-phase reactions.
- Thermal Stability : Methyl and ether groups in Compound A enhance thermal stability compared to iodomethyl derivatives (), which may decompose upon heating .
生物活性
The compound (3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a unique tetrahydrofuro[3,4-d][1,3]dioxole structure with significant steric hindrance due to the presence of dimethyl groups. Its structural complexity suggests potential interactions with biological targets.
Anticancer Properties
A notable area of research has focused on the anticancer potential of this compound. In studies involving human breast carcinoma (MDA-MB-231) cells:
- Cell Proliferation Inhibition : The compound demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 0.6 µM. This indicates potent activity against cancer cell lines and suggests mechanisms that may involve cell cycle arrest or apoptosis induction .
- Mechanism of Action : The proposed mechanism includes interaction with specific molecular targets that disrupt cellular signaling pathways essential for cancer cell survival and proliferation .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. Testing against various bacterial strains revealed:
- Inhibition Zones : The compound produced notable inhibition zones in agar diffusion assays against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Further investigations are needed to determine the MIC values and elucidate the specific mechanisms underlying its antimicrobial effects.
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound:
- Neurotoxicity Models : In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with the compound reduced cell death and oxidative stress markers.
- Mechanistic Insights : The neuroprotective effects may be attributed to antioxidant properties and modulation of neuroinflammatory pathways.
Data Tables
| Biological Activity | Observed Effect | IC50/Other Metrics |
|---|---|---|
| Anticancer | Cell proliferation inhibition | 0.6 µM |
| Antimicrobial | Inhibition zones in agar diffusion | TBD |
| Neuroprotective | Reduced cell death in neurotoxicity models | TBD |
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the efficacy of the compound on MDA-MB-231 cells. Results indicated a dose-dependent inhibition of cell growth and a significant reduction in metabolic activity as measured by WST-1 assays. The findings suggest that structural modifications could enhance potency further.
-
Case Study on Neuroprotection :
- In models of oxidative stress-induced neuronal death, the compound was shown to decrease markers of apoptosis and enhance cell viability. This suggests therapeutic potential for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen). For example, trifluoromethanesulfonic anhydride in dry dichloromethane at -20°C can activate hydroxyl groups for substitution, followed by purification via flash chromatography (petroleum ether/ethyl acetate gradients) to achieve yields >80% . Key optimization parameters include:
- Temperature control : Low temperatures (-20°C) minimize side reactions.
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis.
- Catalyst use : Molecular sieves (3Å) absorb moisture and enhance reaction efficiency .
Q. What analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions. For example, coupling constants (e.g., J = 3.5–5.0 Hz) indicate furan ring conformation .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 97.2% purity) validates purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts.
- Storage : Store in airtight containers under nitrogen at -20°C to maintain stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for stereoisomers?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating proton-proton spatial relationships. For example, NOE interactions between axial/equatorial protons confirm ring conformations .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Adjust mobile phase polarity (e.g., hexane/isopropanol) for optimal resolution .
Q. What computational methods predict reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models ligand-receptor binding (e.g., LpxC enzyme inhibition). Prioritize docking poses with lowest binding energy (ΔG < -8 kcal/mol) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) improve accuracy .
Q. How does stereochemistry influence biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to produce enantiopure batches.
- In Vitro Assays : Compare IC₅₀ values of enantiomers in target inhibition assays (e.g., bacterial growth assays for LpxC inhibitors). A 10-fold difference in activity between enantiomers indicates stereochemical dependency .
Data Contradiction Analysis
Q. How should researchers address conflicting HPLC purity results between batches?
- Methodological Answer :
- System Suitability Tests : Calibrate HPLC systems with reference standards before analysis.
- Sample Preparation : Ensure identical extraction protocols (e.g., sonication time, solvent ratios) to minimize variability.
- Statistical Analysis : Apply ANOVA to purity data (p < 0.05 threshold) to identify significant outliers .
Experimental Design Considerations
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via LC-MS and identify degradation products (e.g., hydrolyzed furan rings).
- Lyophilization : Freeze-drying under vacuum preserves labile dioxolane moieties .
Advanced Methodological Tools
Q. Can AI-driven simulations optimize reaction pathways for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
